ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core combining thiazole and pyrimidine rings. Its structure features a (1,5-dimethyl-1H-pyrazol-4-yl)methylidene substituent at the 2-position and a 4-(dimethylamino)phenyl group at the 5-position, with a 7-methyl and 3-oxo functionalization. The ethyl carboxylate at the 6-position enhances solubility and bioavailability.
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-7-32-23(31)20-14(2)26-24-29(21(20)16-8-10-18(11-9-16)27(4)5)22(30)19(33-24)12-17-13-25-28(6)15(17)3/h8-13,21H,7H2,1-6H3/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWQEXZOPUPTN-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol), 1,2-dibromoethane (10 mmol), and potassium carbonate (20 mmol) in DMF (12 mL) is heated at 90°C for 3 hours. The reaction proceeds through nucleophilic displacement, forming the bicyclic thiazolo[3,2-a]pyrimidine system. After cooling, the product is precipitated by pouring the mixture into ice-water, filtered, and recrystallized from acetone-water (1:1) to yield ethyl 5-methyl-3-oxo-2H,3H,5H-[1,thiazolo[3,2-a]pyrimidine-6-carboxylate as a white crystalline solid.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 3 hours |
| Solvent | DMF |
| Base | K₂CO₃ |
| Yield | 78–85% |
Knoevenagel Condensation for Methylidene Bridge Formation
| Parameter | Value |
|---|---|
| Catalyst | NaOAc |
| Solvent | 70% EtOH |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 68–74% |
Spectral Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=C), 7.62 (s, 1H, pyrazole-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, N-CH₃), 2.52 (s, 3H, C7-CH₃), 2.31 (s, 3H, pyrazole-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
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13C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O ester), 165.3 (C=O ketone), 159.2 (C=N), 152.1–110.4 (aromatic and heterocyclic carbons).
Green Chemistry Alternatives
Recent advancements emphasize solvent-free or aqueous conditions for thiazolopyrimidine synthesis. Ultrasonic-assisted methods reduce reaction times to 30 minutes with comparable yields, while microwave irradiation enhances the efficiency of Knoevenagel condensations .
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminophenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Features of Thiazolo[3,2-a]pyrimidine Derivatives
- Ring Puckering : The target compound’s pyrimidine ring is expected to adopt a puckered conformation, as seen in analogs (e.g., flattened boat conformation with C5 deviation ≈0.224 Å) . Puckering influences molecular flexibility and binding to biological targets.
Pharmacological Activity
- Neuroprotective Potential: The dimethylamino group is structurally analogous to donepezil (a cholinesterase inhibitor), suggesting possible AChE inhibition. This contrasts with the trimethoxybenzylidene analog (), which lacks this moiety and may instead target inflammatory pathways .
- Solubility and Bioavailability: The ethyl carboxylate and dimethylamino groups improve aqueous solubility compared to non-polar substituents (e.g., trimethoxybenzylidene), critical for blood-brain barrier penetration in neurodegenerative therapies .
Hydrogen Bonding and Crystal Packing
- The target compound’s pyrazole and dimethylamino groups may form C–H···O/N bonds, stabilizing crystal lattices. In contrast, the trimethoxybenzylidene analog forms bifurcated C–H···O chains, creating extended 1D networks . These differences impact solubility and melting points.
Biological Activity
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thiazolo-pyrimidine scaffold combined with pyrazole and dimethylamino groups, suggesting a diverse range of pharmacological properties.
- Molecular Formula : C23H28N6O3S
- Molecular Weight : 468.57 g/mol
- CAS Number : 1164555-12-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Below are the key findings from recent research.
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study demonstrated that certain pyrazole derivatives exhibited higher COX-2 selectivity compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Potential
Research has suggested that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells. In vitro studies have shown that compounds with similar scaffolds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines. Notably, a derivative similar to the compound was found to significantly reduce the viability of breast cancer cells by inducing mitochondrial dysfunction and activating caspase pathways .
Antimicrobial Activity
The antimicrobial efficacy of thiazolo-pyrimidine derivatives has also been documented. A study reported that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the pyrazole moiety is essential for enhancing anti-inflammatory and anticancer activities. Modifications at the 4-position of the dimethylamino phenyl group have shown to influence potency significantly.
| Modification | Biological Activity | Remarks |
|---|---|---|
| Dimethylamino group | Increased anti-inflammatory activity | Essential for COX inhibition |
| Methyl substitution on thiazole | Enhanced anticancer activity | Improves cellular uptake |
| Variation in alkyl chain length | Alters antimicrobial spectrum | Longer chains improve membrane penetration |
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of diclofenac, indicating superior efficacy in reducing inflammation .
- Anticancer Study : In a study involving breast cancer cell lines, a thiazolo-pyrimidine derivative induced apoptosis through mitochondrial pathways. This compound led to a 70% reduction in cell viability at a concentration of 10 µM over 48 hours .
- Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for this thiazolo[3,2-a]pyrimidine derivative?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo[3,2-a]pyrimidine core. A key step is the condensation of a pyrazole-aldehyde intermediate with a thiazolopyrimidine precursor under reflux in ethanol or DMF. For example, analogous compounds were synthesized by reacting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives with ethyl 3-oxo-5-aryl-thiazolopyrimidine-6-carboxylates in the presence of catalytic acetic acid or piperidine . Yields (~60–70%) can be improved by optimizing solvent polarity and reaction time.
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer: 1H and 13C NMR are essential for confirming substituent positions and stereochemistry (e.g., E/Z configuration of the methylidene group). IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the fused heterocyclic system .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer: Discrepancies between experimental and theoretical data (e.g., unexpected NMR splitting patterns) often arise from dynamic effects like tautomerism or solvent interactions. To address this:
Q. What strategies enhance the biological activity of this compound through structural modifications?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF3) at the 4-(dimethylamino)phenyl moiety to modulate electron density and improve binding to biological targets like kinases .
- Heterocycle Replacement: Replace the pyrazole ring with isoxazole or triazole to alter hydrogen-bonding interactions. For example, triazole analogs showed enhanced antimicrobial activity in related studies .
- Prodrug Design: Convert the ethyl ester to a water-soluble amide or glycoside derivative to improve bioavailability .
Q. How can computational methods guide the optimization of synthetic yields?
Methodological Answer:
- Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., cyclization or condensation).
- Molecular docking predicts steric clashes in intermediates, guiding the selection of bulky substituents that avoid kinetic traps.
- Machine learning models trained on reaction databases (e.g., Reaxys) can recommend optimal catalysts (e.g., Pd(PPh3)4 for Suzuki couplings) or solvents .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across similar analogs?
Methodological Answer:
- Dose-Response Curves: Ensure consistent assay conditions (e.g., cell lines, incubation times). For instance, cytotoxicity in HepG2 vs. HEK293 cells may reflect tissue-specific uptake .
- SAR Matrix: Construct a structure-activity relationship (SAR) table comparing substituents (e.g., methyl vs. ethyl groups) and activity trends. For example, 4-methoxy substitutions on the phenyl ring increased antifungal activity by 30% in related thiazolopyrimidines .
- Metabolic Stability: Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may reduce efficacy in vivo .
Experimental Design Considerations
Q. What controls are essential in evaluating this compound’s enzyme inhibition potential?
Methodological Answer:
- Positive Controls: Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.
- Negative Controls: Include solvent-only (e.g., DMSO) and scrambled peptide substrates to rule out non-specific binding.
- Counter-Screens: Test against off-target enzymes (e.g., cytochrome P450s) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
